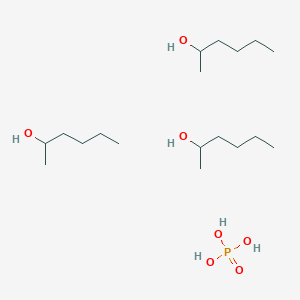

Hexan-2-ol;phosphoric acid

Description

Academic Significance of Alkyl Phosphate (B84403) Esters in Contemporary Chemical Research

Alkyl phosphate esters are ubiquitous in nature and industry, underpinning their profound academic and commercial significance. In biochemistry, they are fundamental to life, forming the backbone of DNA and RNA and playing a central role in cellular energy transfer through molecules like adenosine (B11128) triphosphate (ATP). cdc.govupm.edu.my The reversible phosphorylation of proteins is a key mechanism for regulating cellular processes. medscape.com

Beyond their biological roles, alkyl phosphate esters are valued for a wide range of industrial applications. They are utilized as:

Surfactants and Wetting Agents : Mono- and di-alkyl phosphate esters are effective emulsifiers, lubricants, and cleaning agents, valued for their stability in a wide pH range and at high temperatures. atamanchemicals.comresearchgate.net Hexyl phosphate, in particular, has been identified as an excellent wetting agent. researchgate.net

Flame Retardants and Plasticizers : Due to their structural properties, various organophosphate esters are incorporated into polymers to enhance fire resistance and flexibility. cdc.gov

Corrosion Inhibitors : They can form protective films on metal surfaces, thus inhibiting corrosion. atamanchemicals.com

Metal Extractants : Certain phosphate esters, such as bis(2-ethylhexyl) phosphate, are used as solvents in liquid-liquid extraction processes for metals. ecetoc.org

Enhanced Oil Recovery : Alkyl phosphates are used in chemical flooding techniques to improve the efficiency of oil extraction from reservoirs. researchgate.net

The diverse functionalities of these esters, stemming from the variability of the alkyl chain and the degree of esterification, continue to drive research into their synthesis and properties. cdc.govatamanchemicals.com

General Overview of Esterification Methodologies for Alcohols with Phosphoric Acid

The synthesis of alkyl phosphate esters from alcohols and phosphoric acid can be achieved through several methodologies. The choice of method depends on the desired product (mono-, di-, or tri-ester) and the nature of the alcohol.

Direct Esterification: The most straightforward method involves the direct reaction of an alcohol with orthophosphoric acid (H₃PO₄). This reaction is typically slow and requires heating. To drive the equilibrium towards the ester product, a strong acid catalyst like sulfuric acid is often employed, and water is removed from the reaction mixture. masterorganicchemistry.com However, with secondary alcohols like hexan-2-ol, this method carries the risk of a competing side reaction: acid-catalyzed dehydration, which yields alkenes. masterorganicchemistry.comlibretexts.org

Using More Reactive Phosphorylating Agents: To achieve higher yields and more controlled reactions, more reactive derivatives of phosphoric acid are commonly used.

Phosphorus Pentoxide (P₂O₅): This reagent reacts with alcohols to produce a mixture of mono- and di-substituted phosphate esters. researchgate.net The ratio of these products can be influenced by the reaction conditions and the structure of the alcohol. researchgate.net

Phosphorus Oxychloride (POCl₃): This is a highly effective phosphorylating agent. The reaction proceeds in a stepwise manner, first forming an alkyl phosphoryl dichloride, which can then be reacted further. upm.edu.myacs.org This method allows for a more controlled synthesis of specific esters.

The general schemes for these reactions are as follows:

| Reagent | General Reaction | Product(s) |

| Phosphoric Acid (H₃PO₄) | R-OH + H₃PO₄ ⇌ (RO)PO(OH)₂ + H₂O | Monoalkyl phosphate |

| Phosphoric Acid (H₃PO₄) | 2 R-OH + H₃PO₄ ⇌ (RO)₂PO(OH) + 2 H₂O | Dialkyl phosphate |

| Phosphorus Pentoxide (P₂O₅) | 6 R-OH + P₂O₅ → 2 (RO)₂PO(OH) + 2 (RO)PO(OH)₂ | Mixture of mono- and dialkyl phosphates |

| Phosphorus Oxychloride (POCl₃) | R-OH + POCl₃ → (RO)POCl₂ + HCl | Alkyl phosphoryl dichloride |

Historical Development of Phosphorylation Chemistry

The history of phosphorylation chemistry dates back to the early 19th century. The first report of an organophosphorus compound synthesis is credited to Jean Pierre Boudet in 1801 and later to Lassaigne in 1820, who reacted ethanol (B145695) with phosphoric acid to generate what was termed "phosphoric ether". researchgate.netingentaconnect.com A significant milestone was the synthesis of the first neutral ester of phosphoric acid, triethyl phosphate, by Franz Anton Voegeli in 1848. ingentaconnect.com This was soon followed by Philippe de Clermont's synthesis of tetraethyl pyrophosphate (TEPP) in 1854, which was later discovered to be a potent cholinesterase inhibitor. researchgate.netmdpi.com

The 20th century witnessed a dramatic expansion in organophosphate chemistry. In the 1930s and 1940s, German chemist Gerhard Schrader and his team at I. G. Farben developed a vast number of organophosphates, initially for use as insecticides. medscape.comgetipm.com This research also led to the creation of highly toxic nerve agents like tabun (B1200054) and sarin. medscape.com Following World War II, the industrial production of organophosphate esters grew significantly, with their application expanding to include plasticizers, flame retardants, and various other commercial uses. acs.org

Rationale for Dedicated Investigation into Hexan-2-ol and Phosphoric Acid Interactions

The specific investigation of the reaction between hexan-2-ol and phosphoric acid is driven by both scientific curiosity and potential practical applications. Hexan-2-ol is a secondary alcohol, and the reaction of such alcohols with strong acids like phosphoric acid presents a classic case of competing reaction pathways: esterification versus elimination. masterorganicchemistry.comlibretexts.org

Controlling Selectivity: A primary research interest lies in understanding and controlling the factors that favor the formation of hexan-2-yl phosphate esters over the dehydration product, hexene. This involves a detailed study of reaction parameters such as temperature, catalyst choice, and reaction time. The mechanism for secondary alcohol dehydration typically proceeds via an E1 pathway, involving a carbocation intermediate, which can also be susceptible to rearrangement. masterorganicchemistry.comlibretexts.org

Surfactant Properties: Alkyl phosphates, including hexyl phosphates, are known for their valuable properties as surfactants. researchgate.net Specifically, hexyl phosphate has been identified as a particularly effective wetting agent. researchgate.net Synthesizing and characterizing the phosphate esters of hexan-2-ol could lead to new surfactants with specific performance advantages, potentially in areas like formulation chemistry, agriculture, or enhanced oil recovery.

Physicochemical Characterization: A dedicated study allows for the detailed characterization of the resulting products. The PubChem database lists the compound "Hexan-2-ol;phosphoric acid," signifying its recognition within the chemical community. nih.gov A thorough investigation would provide precise data on the properties of the mono-, di-, and potentially tri-hexan-2-yl phosphate esters.

The table below outlines the key properties of the reactants involved in this investigation.

| Compound Name | Formula | Molecular Weight ( g/mol ) | Type |

| Hexan-2-ol | C₆H₁₄O | 102.17 | Secondary Alcohol |

| Phosphoric Acid | H₃PO₄ | 98.00 | Inorganic Acid |

Structure

2D Structure

Properties

CAS No. |

92358-42-4 |

|---|---|

Molecular Formula |

C18H45O7P |

Molecular Weight |

404.5 g/mol |

IUPAC Name |

hexan-2-ol;phosphoric acid |

InChI |

InChI=1S/3C6H14O.H3O4P/c3*1-3-4-5-6(2)7;1-5(2,3)4/h3*6-7H,3-5H2,1-2H3;(H3,1,2,3,4) |

InChI Key |

DRGKPVJSJRAPOJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C)O.CCCCC(C)O.CCCCC(C)O.OP(=O)(O)O |

Origin of Product |

United States |

Synthetic Methodologies for Hexyl Phosphate Esters

Direct Esterification Approaches Involving Hexan-2-ol and Phosphoric Acid

Direct esterification involves the reaction of an alcohol with phosphoric acid or its derivatives. This section details various techniques to facilitate this reaction for hexan-2-ol.

Conventional Thermal Reaction Conditions

The direct esterification of alcohols with ortho-phosphoric acid can be achieved by heating the reactants, often in the presence of a water-entraining agent to drive the equilibrium towards the product. google.com A process for the direct esterification of o-phosphoric acid with aliphatic fatty alcohols has been described, which can be applied to secondary alcohols like hexan-2-ol. google.com The reaction typically involves heating a mixture of the alcohol and phosphoric acid, often with a basic, inorganic or organic compound in substoichiometric quantities and a water-entraining agent like toluene (B28343) or xylene. google.com The reaction temperature is generally raised to at least 160°C to facilitate the removal of water. google.com

A general procedure involves charging a reactor with the alcohol and a water-entraining agent, followed by the addition of phosphoric acid. The mixture is then heated to reflux, and the water of reaction is continuously removed. After the reaction is complete, any unreacted alcohol and the entraining agent can be removed by vacuum distillation to yield the phosphate (B84403) ester. google.com

Table 1: Representative Conditions for Conventional Thermal Esterification of Alcohols with Phosphoric Acid

| Parameter | Value/Condition | Reference |

| Reactants | Aliphatic Alcohol, o-Phosphoric Acid | google.com |

| Catalyst | Substoichiometric basic compound (optional) | google.com |

| Solvent/Agent | Water-entraining agent (e.g., Toluene) | google.com |

| Temperature | > 160°C | google.com |

| Outcome | Mixture of phosphoric acid alkyl esters | google.com |

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. researchgate.netrsc.org In the context of organophosphorus chemistry, microwave irradiation has been successfully employed for the esterification of P-hydroxy compounds with alcohols. researchgate.net While specific studies on the microwave-assisted direct esterification of hexan-2-ol with phosphoric acid are not abundant, the general principles can be applied. Microwave heating can significantly reduce reaction times compared to conventional heating. researchgate.net

The synthesis of phosphinates from phosphinic acids and alcohols under microwave conditions has been reported, suggesting the feasibility of this technique for the esterification of phosphoric acid. researchgate.net The advantages of microwave-assisted synthesis include enhanced reaction rates, higher yields, and often cleaner reactions with fewer byproducts. researchgate.netresearchgate.net

Table 2: General Parameters for Microwave-Assisted Esterification

| Parameter | General Condition | Reference |

| Reactants | P(O)OH compound, Alcohol | researchgate.net |

| Solvent | High-boiling, microwave-absorbing solvent | researchgate.net |

| Temperature | Elevated, achieved rapidly | rsc.org |

| Reaction Time | Minutes to hours | researchgate.net |

| Advantage | Rate enhancement, improved yields | researchgate.netresearchgate.net |

Ultrasonic Irradiation Techniques for Enhanced Reaction Rates

Ultrasonic irradiation is another green chemistry technique known to enhance reaction rates and yields in various organic transformations. wiley-vch.denih.gov The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized high temperatures and pressures, leading to the formation of reactive species and increased mass transfer. wiley-vch.de This technique has been applied to a variety of syntheses, often resulting in shorter reaction times and milder conditions compared to conventional methods. wiley-vch.de

While specific literature on the ultrasonic-assisted direct phosphorylation of hexan-2-ol with phosphoric acid is scarce, the promotion of allylation of aldehydes with potassium allyltrifluoroborates under ultrasound irradiation without a catalyst suggests its potential applicability in promoting reactions involving alcohols. nih.gov The use of ultrasound can be particularly beneficial for heterogeneous reactions or for overcoming activation energy barriers. wiley-vch.de

Solvent-Free Reaction Conditions for Green Synthesis

Performing reactions without a solvent offers significant environmental and economic advantages, aligning with the principles of green chemistry. A patented process describes the phosphorylation of primary fatty alcohols and secondary alcohols, such as hexan-2-ol, using phosphorus pentoxide (P4O10) in the absence of a solvent. google.com

In this process, an intimate mixture of the alcohol and P4O10 is formed at a temperature below 80°C and allowed to react until the formation of the dihydrogen form of the phosphorylated alcohol is substantially complete. google.com The reaction can be carried out at temperatures ranging from 0 to 50°C. google.com This solvent-free approach minimizes waste and simplifies product isolation. Another study demonstrates the metal-free phosphorylation of alcohols with phosphites under solvent-free conditions, yielding phosphate esters in excellent yields. acs.org

Table 3: Conditions for Solvent-Free Phosphorylation of Secondary Alcohols

| Parameter | Condition | Reference |

| Phosphorylating Agent | P4O10 | google.com |

| Temperature | < 80°C (preferably 0-50°C) | google.com |

| Phase | Alcohol in liquid phase | google.com |

| Outcome | Dihydrogen form of the phosphorylated alcohol | google.com |

Electrochemical Phosphorylation Methods for Organophosphorus Compounds

Electrochemical methods provide an environmentally friendly and efficient alternative for the synthesis of organophosphorus compounds, often proceeding at room temperature without the need for oxidants or metal catalysts. scite.aiacs.orgnih.govacs.org An electrochemical cross-dehydrogenative coupling reaction between alcohols and secondary phosphine (B1218219) oxides has been developed for the synthesis of organophosphinates. scite.aiacs.orgnih.govacs.org This method involves the use of carbon and platinum electrodes in an undivided three-necked bottle. acs.org

Although this specific reaction produces organophosphinates, the underlying principle of electrochemical P-O bond formation could potentially be adapted for the direct phosphorylation of alcohols like hexan-2-ol with phosphoric acid or its derivatives. acs.org The reactions are typically carried out in an organic solvent like acetonitrile (B52724). acs.org

Indirect Phosphorylation Pathways for Hexan-2-ol Derivatives

Indirect methods for the phosphorylation of alcohols involve the use of a phosphorylating agent other than phosphoric acid itself, often followed by one or more subsequent reaction steps. These methods can offer advantages in terms of selectivity and milder reaction conditions.

One common approach is the use of phosphoryl chlorides, such as diphenyl phosphoryl chloride (DPPCl), in the presence of a base or an activator. An amine-free phosphorylation of various primary and secondary alcohols using 4-methylpyridine (B42270) N-oxide and 4 Å molecular sieves has been reported. jst.go.jp This method proceeds under mild conditions and is applicable to a wide range of alcohols, including secondary ones. jst.go.jp

Another indirect route involves the use of phosphoramidites. The alcohol is first reacted with a phosphoramidite (B1245037) reagent to form a phosphite (B83602) intermediate, which is then oxidized to the corresponding phosphate. acs.org This is a widely used method in oligonucleotide synthesis. jst.go.jp

Furthermore, dicyclohexylcarbodiimide (B1669883) (DCC) can be used to promote the direct esterification of phosphinic and phosphoric acids with alcohols. researchgate.netlookchem.com This method offers high efficiency and good functional-group tolerance under mild conditions. researchgate.netlookchem.com

A simple and fast one-pot synthesis for the phosphorylation of an alcohol with phosphoric acid using trichloroacetonitrile (B146778) as an activating agent has also been described. nih.govplos.org

Table 4: Comparison of Selected Indirect Phosphorylation Methods for Alcohols

| Method | Phosphorylating Agent/Reagent | Key Features | Reference(s) |

| Amine-Free Phosphorylation | Diphenyl phosphoryl chloride (DPPCl), 4-methylpyridine N-oxide, 4 Å MS | Mild, amine-free conditions, high yields. | jst.go.jp |

| Phosphoramidite Approach | Phosphoramidite reagent, followed by oxidation | Widely used for complex molecules, requires an oxidation step. | jst.go.jpacs.org |

| DCC-Assisted Esterification | Dicyclohexylcarbodiimide (DCC) | High efficiency, good functional group tolerance, mild conditions. | researchgate.netlookchem.com |

| Trichloroacetonitrile Activation | Phosphoric acid, Trichloroacetonitrile | Fast, one-pot synthesis. | nih.govplos.org |

Optimization of Reaction Parameters in Hexyl Phosphate Synthesis

The efficiency, selectivity, and yield of hexyl phosphate ester synthesis are highly dependent on the careful control of various reaction parameters. Optimization of these factors is a critical aspect of both laboratory-scale synthesis and industrial production.

Stoichiometric and Catalytic Molar Ratios of Hexan-2-ol to Phosphoric Acid

The molar ratio of the alcohol to the phosphorylating agent is a determining factor in the composition of the final product mixture (i.e., the relative amounts of mono-, di-, and tri-esters).

When using phosphorus oxychloride , the stoichiometry dictates the degree of substitution. For the synthesis of bis(2-ethylhexyl) phosphate, a molar ratio of POCl₃ to 2-ethylhexanol of 1:(1.5-2.5) is employed to favor the formation of the diester. google.com To synthesize a tri-substituted phosphite (a related compound), a precise 1:3 molar ratio of phosphorus trichloride (B1173362) (PCl₃) to 2-ethylhexanol is considered critical for ensuring complete esterification.

In syntheses using P₂O₅ , an excess of the alcohol is generally used. For example, in the synthesis of dodecyl phosphate, an optimal molar ratio of lauryl alcohol to P₂O₅ was found to be 2.0. researchgate.net

The following table, based on data from a patented synthesis of a structural analogue, illustrates the impact of reactant ratios.

| Phosphorylating Agent | Alcohol | Molar Ratio (Agent:Alcohol) | Primary Product | Reference |

|---|---|---|---|---|

| Phosphorus Oxychloride | 2-Ethylhexanol | 1 : 1.5-2.5 | Bis(2-ethylhexyl) phosphate | google.com |

| Phosphorus Pentoxide | Lauryl Alcohol | 1 : 2.0 | Monododecyl and Didodecyl Phosphate | researchgate.net |

| Phosphorus Trichloride | 2-Ethylhexanol | 1 : 3 | Trihexyl Phosphite |

Effects of Temperature and Pressure on Reaction Efficiency

Temperature control is crucial throughout the phosphorylation process to manage reaction rates, prevent side reactions, and avoid thermal decomposition of reactants or products.

Initial Stage: Reactions involving highly reactive agents like POCl₃ are often initiated at low temperatures (e.g., 0-10°C) to control the initial exothermic release of heat during reagent addition. google.com

Reaction Stage: The temperature is then typically raised to facilitate the reaction. For the synthesis of bis(2-ethylhexyl) phosphate with POCl₃, the temperature is increased stepwise to 15-25°C and then to 40-70°C for several hours. google.com A final heating step to 80-90°C may be used to ensure the reaction goes to completion. google.com

P₂O₅ Reactions: The synthesis of dodecyl phosphate using P₂O₅ was optimized at a reaction temperature of 80°C. researchgate.net

Pressure is primarily controlled to remove volatile byproducts. In the POCl₃ method, HCl gas is removed, often under vacuum or by sparging with an inert gas, to shift the equilibrium towards the products. google.com In direct esterification processes, vacuum can be applied to remove the water formed during the reaction, which also drives the synthesis forward. rsc.org

Kinetics-Driven Reaction Time Optimization

The duration of the reaction is optimized to maximize product yield while minimizing the formation of byproducts and energy consumption. Kinetic studies, often performed using techniques like reaction calorimetry, can provide insights into reaction rates. acs.org

For multi-step temperature processes, the reaction time at each stage is critical. In the synthesis of bis(2-ethylhexyl) phosphate, the reaction mixture is stirred for 1-3 hours after the initial addition, followed by another 0.5-2 hours while removing HCl, and a final reaction period of 1-4 hours at an elevated temperature. google.com The synthesis of dodecyl phosphate with P₂O₅ was found to have an optimal reaction time of 4 hours. researchgate.net Studies on triaryl phosphate synthesis have shown that the reaction rate is often dependent on the rate of addition of the phosphorylating agent, with the chemical reaction itself being very fast. acs.org

The table below summarizes optimized reaction parameters from studies on analogous compounds.

| Synthesis | Optimal Temperature | Optimal Time | Reference |

|---|---|---|---|

| Bis(2-ethylhexyl) phosphate via POCl₃ | 0-10°C (addition), then 40-70°C (reaction) | ~2-9 hours (total) | google.com |

| Dodecyl phosphate via P₂O₅ | 80°C | 4 hours | researchgate.net |

Evaluation of Acid Catalyst Loading and Solvent Systems

While some phosphorylation reactions using highly reactive agents like POCl₃ can proceed without a solvent, the choice of catalyst and solvent system can be pivotal in other synthetic routes.

Catalysts: In direct esterification with phosphoric acid, an acid catalyst is typically required. mdpi.com For POCl₃-based syntheses, catalysts such as magnesium chloride or ionic liquids have been shown to improve yields by either absorbing HCl or stabilizing reaction intermediates. A patent for bis(2-ethylhexyl) phosphate synthesis utilizes a specific ionic liquid catalyst (1-ethyl-3-methylimidazole fluoroform sulphonate) at a loading of 0.1-5% by weight relative to the phosphorus oxychloride. google.com

Solvent Systems: Solvents can play multiple roles. In direct esterification, an azeotropic solvent like toluene can be used to remove water from the reaction mixture. google.com In other cases, the solvent primarily serves to dissolve reactants and facilitate mixing. The choice of solvent can also influence the reaction itself. Studies on the extraction of metals using di-(2-ethylhexyl) phosphoric acid (D2EHPA) have shown that the nature of the diluent (e.g., nonpolar solvents like dodecane (B42187) and toluene versus polar solvents like 1-octanol) can affect the stoichiometry of the metal-extractant complexes formed. researchgate.net For P₂O₅ reactions, using a non-reactive liquid like mineral oil as a dispersant rather than a solvent can be an effective strategy to improve reaction efficiency. researchgate.net

Mechanistic Investigations of Hexan 2 Ol Phosphorylation

Proposed Reaction Mechanisms for Hexyl Phosphate (B84403) Formation

The reaction to form hexyl phosphate esters is understood to proceed through several potential mechanistic pathways, primarily centered around acid catalysis.

The direct esterification of hexan-2-ol with phosphoric acid is analogous to the well-known Fischer-Speier esterification, which involves the reaction of an alcohol with a carboxylic acid under acidic conditions. masterorganicchemistry.comlibretexts.org In this case, phosphoric acid acts as both the reactant and, potentially, the acid catalyst, although stronger acids like sulfuric acid are often used to accelerate the process. sciencemadness.org

The generally accepted mechanism for the acid-catalyzed direct esterification involves a series of equilibrium steps:

Protonation of the Phosphoric Acid: A phosphoryl oxygen atom of phosphoric acid is protonated by the acid catalyst. This step increases the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack. masterorganicchemistry.comnih.gov

Nucleophilic Attack: The secondary alcohol, hexan-2-ol, acts as a nucleophile. An oxygen atom from its hydroxyl group attacks the activated phosphorus atom. libretexts.org This leads to the formation of a positively charged pentacoordinate intermediate.

Proton Transfer: A proton is transferred from the oxonium ion (formed from the attacking alcohol) to one of the hydroxyl groups on the phosphorus center. This converts a hydroxyl group into a better leaving group (water). masterorganicchemistry.com

Elimination of Water: The intermediate collapses, eliminating a molecule of water and reforming the phosphoryl double bond.

Deprotonation: The resulting protonated hexyl phosphate ester is deprotonated, regenerating the acid catalyst and yielding the final product, hexan-2-yl phosphate. masterorganicchemistry.com

This pathway is reversible, and the equilibrium can be shifted toward the product by removing water as it forms. masterorganicchemistry.com The direct esterification can lead to the formation of mono-, di-, and tri-substituted phosphate esters, depending on the reaction stoichiometry and conditions. sciencemadness.org

Proton transfer is a critical component of the phosphorylation mechanism, significantly influencing the reaction's activation energy. nih.gov In the absence of an external catalyst, one molecule of phosphoric acid can protonate another. However, the presence of proton-transfer mediators can facilitate the reaction by enabling a more favorable transition state geometry. acs.orgresearchgate.net

The key intermediate in the phosphorylation of alcohols is a pentacoordinate phosphorus species. researchgate.netunibo.it Following the nucleophilic attack of the alcohol on the protonated phosphoric acid, a trigonal bipyramidal (TBP) intermediate is formed. nih.gov In these TBP structures, the positioning of substituents is governed by their apicophilicity, which is the tendency of a group to occupy an apical (axial) position rather than an equatorial one. researchgate.net These pentacoordinate intermediates are often transient but are central to the reaction pathway. researchgate.netchemrxiv.org The reaction proceeds through the formation and subsequent breakdown of this high-energy species. acs.org The stability and geometry of this intermediate are strongly affected by the substituents on the phosphorus atom and by solvation effects. researchgate.net

The phosphorylation of a chiral alcohol like hexan-2-ol introduces significant stereochemical considerations.

Stereochemistry at the Phosphorus Center: If the reaction proceeds via an SN2-type mechanism at the phosphorus atom, it is expected to occur with an inversion of configuration at the phosphorus center. libretexts.org However, since phosphoric acid itself is achiral, the stereochemistry of the initial esterification product is determined by the attacking alcohol. The formation of subsequent di- or tri-hexyl phosphates from an initially formed mono-ester can lead to complex mixtures of diastereomers if different chiral alcohols react.

Stereochemistry at the Carbon Center: The carbon atom at the 2-position of hexan-2-ol is a stereocenter. The reaction mechanism does not typically involve breaking the C-O bond of the alcohol, so the configuration of this stereocenter is generally retained in the final hexyl phosphate product.

Isomerization Pathways: Under the acidic conditions required for esterification, side reactions such as isomerization can occur. The hexyl group itself may undergo rearrangement. For instance, acid-catalyzed dehydration of hexan-2-ol could lead to the formation of hexene isomers (e.g., 1-hexene, 2-hexene), which could potentially be rehydrated to form other secondary hexanol isomers or react further. Furthermore, isomerization of the phosphate group itself is possible. Phosphotriesterases, for example, have been shown to hydrolyze different ester bonds within a single substrate, indicating the accessibility of various phosphorane-like intermediates that could lead to different products. acs.org

Kinetic Studies of the Esterification Process of Hexan-2-ol

Kinetic studies provide quantitative insight into the reaction rates and the factors that influence them, such as temperature and reactant concentrations.

The esterification of secondary alcohols, including hexan-2-ol, has been kinetically investigated. Studies on the esterification of secondary alkan-2-ols with carboxylic acids have shown that the reaction often follows second-order kinetics. jptcp.comresearchgate.net

A plausible rate law for the acid-catalyzed esterification of hexan-2-ol with phosphoric acid would be:

Rate = k[Hexan-2-ol]a[H3PO4]b[H+]c

where 'a', 'b', and 'c' are the reaction orders with respect to hexan-2-ol, phosphoric acid, and the acid catalyst, respectively, and 'k' is the rate constant. Experimental data from similar systems suggest that the reaction is typically first order with respect to the alcohol (a=1) and the acid (b=1). jptcp.com Kinetic analysis of the phosphorylation of 1-butanol (B46404) also indicated a first-order reaction with respect to the phosphate reagent. rsc.org

The table below shows kinetic data for the esterification of various secondary alkan-2-ols with acetic acid, which provides a model for understanding the kinetics of hexan-2-ol phosphorylation. researchgate.net The rate constants are influenced by the steric effects of the alkyl chain.

| Secondary Alkan-2-ol | Equilibrium Constant (KC) | Reaction Rate Constant (kE x 105 L·mol-1·s-1) |

|---|---|---|

| Pentan-2-ol | 58.6 | 2.00 |

| 4-Methylpentan-2-ol | 58.6 | 1.93 |

| Hexan-2-ol | 58.0 | 1.96 |

Data from the esterification with acetic acid at 60°C in 1,4-dioxane. researchgate.net

Computational and experimental studies have determined activation barriers for various phosphorylation reactions. These values are highly dependent on the specific phosphorylating agent and the presence of catalysts or proton-transfer mediators. nih.govacs.org

The following table presents calculated activation barriers for the phosphorylation and sulfation of a generic alcohol (ROH), illustrating the energy requirements for such transformations.

| Reaction Pathway | Condition/Mediator | Activation Barrier (kcal·mol-1) | Reference |

|---|---|---|---|

| Phosphorylation | Unmediated | 27.73 | acs.org, nih.gov |

| Phosphorylation by POSOP | - | 16.58 | acs.org, nih.gov |

| Sulfation | Unmediated | 50.60 | acs.org, nih.gov |

| Sulfation | with PEP | 24.70 | acs.org, nih.gov |

| Sulfation | with Pyruvic Acid | 26.43 | acs.org, nih.gov |

POSOP: A mixed anhydride (B1165640) active phosphoryl donor. PEP: Phosphoenolpyruvate. These values illustrate how different reagents and mediators can significantly lower the activation energy for phosphoryl group transfer. nih.govacs.org

The data indicates that the activation barrier for phosphorylation can be substantially lower than for competing reactions like sulfation, and that the choice of phosphorylating agent (e.g., POSOP) can dramatically reduce the energy required, thereby increasing the reaction rate. nih.govacs.org

Influence of Temperature on Reaction Rates and Selectivity

Temperature is a critical parameter in the phosphorylation of hexan-2-ol, profoundly affecting both the speed of the reaction and the types of products formed. Generally, increasing the temperature accelerates the reaction rate. samipubco.com However, this acceleration is often a trade-off against thermal degradation of the desired phosphate ester or a loss of product selectivity. google.com For the phosphorylation of secondary alcohols, reaction temperatures are often maintained below 80°C, with a preferred range of 0°C to 50°C to minimize the formation of byproducts. google.com In instances where minimizing the reaction time is the primary goal, a higher temperature of around 70°C may be employed. google.com

The selectivity of the reaction can also be highly dependent on temperature. In related radical phosphorylation studies, a shift in temperature from 90°C to 110°C was found to completely change the reaction pathway, leading to the formation of β-ketophosphonates at the lower temperature and vinylphosphonates at the higher temperature. oaepublish.com High temperatures, sometimes exceeding 150°C, have been used for the phosphorylation of simple alkyl alcohols, but such conditions can limit the applicability of the reaction to more complex, heat-sensitive molecules. acs.orgnih.gov

The following table illustrates the conceptual relationship between temperature and the observed rate constant for a hypothetical phosphorylation of hexan-2-ol, based on principles observed in phosphate ester reactions. samipubco.com

| Temperature (°C) | Hypothetical Observed Rate Constant (k_obs) (s⁻¹) |

| 50 | 1.5 x 10⁻⁵ |

| 60 | 3.2 x 10⁻⁵ |

| 70 | 6.8 x 10⁻⁵ |

| 80 | 13.5 x 10⁻⁵ |

This interactive table demonstrates that the reaction rate typically increases as the temperature is raised, reflecting an endothermic process. samipubco.com

Thermodynamic Analysis of Hexan-2-ol Esterification Equilibrium

The esterification of hexan-2-ol with phosphoric acid is a reversible reaction that leads to an equilibrium between reactants and products. A thorough thermodynamic analysis is essential to understand the spontaneity and extent of this reaction.

Quantification of Enthalpy and Entropy Changes of the Reaction

The Gibbs free energy change (ΔG) determines the spontaneity of the reaction and is composed of enthalpy (ΔH) and entropy (ΔS) components. The enthalpy change (ΔH) represents the heat absorbed or released during the reaction, while the entropy change (ΔS) reflects the change in disorder of the system.

In the hydrolysis of phosphate diesters, which is the reverse of esterification, the reactions are typically endothermic, with positive enthalpy values. samipubco.com For instance, the hydrolysis of various p-nitrophenyl phosphate diesters shows ΔH values ranging from 48.8 to 86.3 kJ·mol⁻¹. samipubco.com The entropy values for these reactions are generally negative, indicating a move to a more ordered state upon hydrolysis. samipubco.com Consequently, the esterification of hexan-2-ol would be expected to be an exothermic process (negative ΔH) with a positive entropy change (positive ΔS), favoring product formation. Thermodynamic studies on the binding of other alcohols to metal complexes have shown that complexation can be driven by enthalpy (favorable ΔH), entropy (favorable TΔS), or a combination of both. nih.gov

The table below provides thermodynamic parameters determined for the hydrolysis of related phosphate diesters, offering insight into the expected magnitudes for the hexan-2-ol system. samipubco.com

| Compound | ΔH (kJ·mol⁻¹) | ΔS (J·mol⁻¹·K⁻¹) | ΔG (kJ·mol⁻¹) |

| BpNPP | 48.8 | -171.6 | 99.9 |

| PypNPP | 64.9 | -127.1 | 102.8 |

| MpNPP | 86.3 | -76.7 | 109.2 |

| NppNPP | 63.7 | -152.0 | 109.0 |

This table shows experimentally determined thermodynamic values for the hydrolysis of different phosphate diesters. The esterification of hexan-2-ol would have values of the opposite sign. samipubco.com

Determination of Equilibrium Constants for Hexyl Phosphate Formation

The position of the esterification equilibrium is quantified by the equilibrium constant (K). A large K value indicates that the formation of the hexyl phosphate product is favored at equilibrium. The equilibrium constants for systems involving alkyl phosphates have been determined through various methods.

For di-(2-ethylhexyl)phosphoric acid (HDEHP), a compound structurally similar to hexyl phosphate, several key equilibrium constants have been measured in a two-phase system of n-heptane and an aqueous solution. bohrium.com These include:

Dimerization constant (K₂) in the organic phase: 3.13 × 10⁴ dm³/mol bohrium.com

Distribution constant (Kd) between phases: 1.6 × 10³ bohrium.com

Acid dissociation constant (Ka) : 3.10 × 10⁻² dm³/mol bohrium.com

In another study involving tris-2-ethyl hexyl phosphate (TEHP), the formation of complexes with chloroform (B151607) was investigated, yielding equilibrium constants K₁ = 9.70 and K₂ = 55.8 in the 25-45°C range. bgu.ac.il Studies on the formation of Schiff bases with n-hexylamine have also shown that equilibrium constants are highly dependent on the pH of the medium. psu.edunih.gov

The following table summarizes equilibrium constants for relevant organophosphate systems.

| Equilibrium Process | System | Constant | Value |

| Dimerization | HDEHP in n-heptane | K₂ | 3.13 × 10⁴ dm³/mol bohrium.com |

| Distribution | HDEHP (n-heptane/water) | Kd | 1.6 × 10³ bohrium.com |

| Acid Dissociation | HDEHP | Ka | 3.10 × 10⁻² dm³/mol bohrium.com |

| Complex Formation | TEHP-CHCl₃ | K₁ | 9.70 bgu.ac.il |

This interactive table presents equilibrium constants for processes involving organophosphates that are analogous to hexyl phosphate.

Factors Influencing Reaction Yield and Product Selectivity

The final yield of hexyl phosphate and the selectivity of the reaction are influenced by a combination of factors beyond temperature.

Structure of Reactants : The steric hindrance around the hydroxyl group of a secondary alcohol like hexan-2-ol makes it less reactive than a primary alcohol but more reactive than a tertiary alcohol. acs.org The choice of the phosphorylating agent is also crucial; some reagents offer higher functional group tolerance than others. acs.orgnih.gov

Catalyst : The use of a catalyst is common in phosphorylation to increase reaction rates under milder conditions, thereby improving both yield and selectivity. acs.orgacs.org For example, iodine has been used as a catalyst in the metal-free phosphorylation of alcohols. acs.org

Solvent : The polarity of the solvent can affect the solubility of reactants and stabilize transition states, thereby influencing reaction yield and selectivity. mdpi.com

Reactant Ratio : The molar ratio between hexan-2-ol and the phosphoric acid derivative can be adjusted to shift the equilibrium and maximize the yield of the desired ester product. google.com

Chemoselectivity : In molecules containing other nucleophilic groups, such as amines, selectivity can be a major challenge. Reaction conditions can be tuned to favor O-phosphorylation of the hydroxyl group over N-phosphorylation of an amine group. nih.gov

Advanced Spectroscopic and Chromatographic Elucidation of Hexyl Phosphate Species

Nuclear Magnetic Resonance (NMR) Spectroscopy of Hexyl Phosphates

NMR spectroscopy is a powerful, non-destructive technique for the structural elucidation of organophosphorus compounds. nih.gov By analyzing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ³¹P, it provides a comprehensive picture of the molecular framework.

Proton (¹H) NMR spectroscopy is used to identify the various proton environments within the hexyl phosphate (B84403) molecule. The chemical shift (δ) of each proton signal indicates its electronic environment, while the signal's multiplicity (splitting pattern) reveals the number of adjacent protons, a phenomenon known as spin-spin coupling.

For 2-hexyl phosphate, the ¹H NMR spectrum would exhibit distinct signals corresponding to the different protons along the hexyl chain. The proton on the carbon atom bonded to the phosphate group (C2) is expected to show the most significant downfield shift due to the deshielding effect of the electronegative oxygen atom. This proton would also exhibit coupling to both the neighboring protons and the phosphorus nucleus (³J_H-P_ coupling).

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for 2-Hexyl Phosphate

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) |

| H1 (CH₃) | ~1.20 | Doublet | J_H1-H2 ≈ 7 |

| H2 (CH-O-P) | ~4.40 - 4.60 | Multiplet | J_H2-H1_, J_H2-H3_, ³J_H-P_ |

| H3 (CH₂) | ~1.50 - 1.65 | Multiplet | J_H3-H2_, J_H3-H4_ |

| H4 (CH₂) | ~1.30 - 1.40 | Multiplet | J_H4-H3_, J_H4-H5_ |

| H5 (CH₂) | ~1.30 - 1.40 | Multiplet | J_H5-H4_, J_H5-H6_ |

| H6 (CH₃) | ~0.90 | Triplet | J_H6-H5_ ≈ 7 |

Note: Predicted values are based on general principles and data for similar alkyl phosphates. Actual values may vary based on solvent and pH.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. huji.ac.il Each unique carbon atom in the structure produces a distinct signal. Similar to ¹H NMR, the chemical shifts are indicative of the carbon's electronic environment, and coupling with the ³¹P nucleus can be observed, which is particularly useful for assigning carbons close to the phosphate group. purdue.edu The carbon atom directly attached to the phosphate ester oxygen (C2) will be shifted significantly downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Hexyl Phosphate

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Coupling to ³¹P |

| C1 (CH₃) | ~23.0 | ³J_C-P |

| C2 (CH-O-P) | ~70.0 - 75.0 | ²J_C-P_ |

| C3 (CH₂) | ~38.0 | ³J_C-P_ |

| C4 (CH₂) | ~25.0 | No significant coupling |

| C5 (CH₂) | ~22.5 | No significant coupling |

| C6 (CH₃) | ~14.0 | No significant coupling |

Note: Predicted values are based on general chemical shift ranges and data for similar compounds. organicchemistrydata.org The presence of C-P coupling helps confirm assignments.

Phosphorus-31 (³¹P) NMR is exceptionally useful for analyzing organophosphorus compounds due to the 100% natural abundance and high sensitivity of the ³¹P nucleus. mdpi.comresearchgate.net The chemical shift of the phosphorus atom is highly sensitive to its oxidation state and the nature of the groups attached to it. slideshare.net This technique allows for the direct and unambiguous differentiation of mono-, di-, and tri-substituted phosphate esters. researchgate.net

Mono-hexyl phosphate (a monoester) is expected to show a single resonance in the approximate range of δ +1 to +5 ppm.

Di-hexyl phosphate (a diester) would appear slightly more upfield, typically in the range of δ 0 to -2 ppm.

Tri-hexyl phosphate (a triester) would be found even further upfield, generally in the range of δ -1 to -5 ppm.

The precise chemical shift can be influenced by factors such as solvent, pH, and concentration. researchgate.netscirp.org For Hexan-2-ol;phosphoric acid, which is a monoester, a single peak in the expected range confirms its classification.

Table 3: Typical ³¹P NMR Chemical Shift Ranges for Hexyl Phosphate Esters

| Phosphate Ester Type | Number of Hexyl Groups | Typical Chemical Shift (δ, ppm) |

| Monoester | 1 | +1 to +5 |

| Diester | 2 | 0 to -2 |

| Triester | 3 | -1 to -5 |

Note: Chemical shifts are relative to an 85% H₃PO₄ external standard. slideshare.net

Two-dimensional (2D) NMR experiments are critical for confirming the complete molecular structure by establishing correlations between different nuclei. nih.govnih.gov

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For 2-hexyl phosphate, it would show a cross-peak between the proton on C2 and the protons of the methyl group at C1 and the methylene (B1212753) group at C3, confirming the sequence of the alkyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.eduyoutube.com It provides an unambiguous assignment of each proton to its corresponding carbon in the hexyl chain, for instance, linking the ¹H signal at ~4.5 ppm to the ¹³C signal at ~72 ppm (C2).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). sdsu.eduyoutube.com It is particularly powerful for connecting different parts of the molecule. Key correlations for 2-hexyl phosphate would include a cross-peak between the proton on C2 and the carbon at C1 and C3, as well as a crucial correlation from the protons on C2 and C3 to the ³¹P nucleus, definitively establishing the phosphorylation site.

Table 4: Key Expected 2D NMR Correlations for 2-Hexyl Phosphate

| 2D Experiment | Correlated Nuclei | Expected Key Correlations | Information Gained |

| COSY | ¹H / ¹H | H2 ↔ H1, H2 ↔ H3, H3 ↔ H4 | Confirms adjacent proton connectivity along the hexyl chain. |

| HSQC | ¹H / ¹³C (1-bond) | H1 ↔ C1, H2 ↔ C2, H3 ↔ C3, etc. | Assigns each proton to its directly bonded carbon. |

| HMBC | ¹H / ¹³C (multi-bond) | H1 ↔ C2, H2 ↔ C1, H2 ↔ C3, H3 ↔ C2 | Confirms the carbon backbone structure. |

| HMBC | ¹H / ³¹P (multi-bond) | H2 ↔ P, H3 ↔ P | Confirms the position of the phosphate group at C2. |

Mass Spectrometry (MS) Techniques for Hexyl Phosphates

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. acs.org

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements (typically with an error of less than 5 ppm), which allows for the determination of a molecule's elemental formula. mdpi.comacs.org For 2-hexyl phosphate, HRMS analysis, often coupled with liquid chromatography (LC-HRMS), would be used to measure the exact mass of the molecular ion or a common adduct/fragment. rsc.orgacs.org In negative ion mode, the deprotonated molecule [M-H]⁻ is commonly observed. The measured mass can then be compared to the theoretical mass calculated from the elemental formula (C₆H₁₅O₄P), confirming the compound's identity with high confidence.

Table 5: HRMS Data for 2-Hexyl Phosphate (this compound)

| Parameter | Value |

| Elemental Formula | C₆H₁₅O₄P |

| Theoretical Monoisotopic Mass | 182.06805 Da |

| Commonly Observed Ion (Negative Mode) | [M-H]⁻ |

| Theoretical Mass of [M-H]⁻ | 181.06087 Da |

| Commonly Observed Ion (Positive Mode) | [M+H]⁺ |

| Theoretical Mass of [M+H]⁺ | 183.07522 Da |

This accurate mass data is crucial for distinguishing 2-hexyl phosphate from other isobaric compounds (molecules with the same nominal mass but different elemental formulas) that may be present in a complex sample. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Structural Confirmation

Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural elucidation of organophosphorus compounds, including hexyl phosphate species. By subjecting a selected precursor ion to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced, which serves as a fingerprint for the molecule's structure. For alkyl phosphates like this compound (2-hexyl phosphate), the fragmentation pathways are heavily influenced by the structure of the alkyl substituents. bohrium.com

In positive ion mode, alkyl phosphates typically undergo fragmentation through mechanisms such as McLafferty rearrangements and cleavage of the P-O and C-O bonds. mdpi.com The fragmentation of protonated 2-hexyl phosphate ([M+H]⁺) is expected to proceed through several key pathways. A primary fragmentation route involves the neutral loss of hexene (C₆H₁₂) via a McLafferty-type rearrangement, leading to the formation of a protonated phosphoric acid ion ([H₄PO₄]⁺) at an m/z of 98.98. bohrium.commdpi.com This ion is a hallmark of many alkyl phosphates and serves as a strong indicator of the phosphate core.

Another significant fragmentation pathway is the cleavage of the C-O bond, resulting in the loss of the hexyl group and the formation of a stable tropylium-like cation or other fragment ions, depending on the specific structure. mdpi.com For branched isomers like 2-hexyl phosphate, the relative abundance of certain fragment ions can differ from their straight-chain counterparts. For instance, the ratio of ions produced by successive rearrangements, such as [M − 3R + 4H]⁺ to [M − 2R + 3H]⁺, has been observed to be higher for compounds with branched substituents. mdpi.com

In negative ion mode, analysis of deprotonated molecules can provide complementary information. Common product ions observed in negative mode for similar compounds include H₂PO₄⁻ or PO₃⁻. nih.gov High-resolution mass spectrometry (HRMS) is crucial in this context, as it allows for the determination of the elemental composition of fragment ions with high accuracy, enabling the confident differentiation between ions of similar nominal mass. nih.gov This level of precision is vital for confirming the identity of 2-hexyl phosphate and distinguishing it from other isobaric compounds.

Table 1: Predicted MS/MS Fragmentation Data for Protonated 2-Hexyl Phosphate

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway |

| 183.0783 ([M+H]⁺) | 98.9847 | C₆H₁₂ (Hexene) | McLafferty Rearrangement |

| 183.0783 ([M+H]⁺) | 85.0000 (approx.) | H₃PO₄ | Cleavage of P-O-C bond, charge retention on hexyl fragment |

| 183.0783 ([M+H]⁺) | 165.0677 | H₂O | Loss of water from the phosphate group |

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis of Hexyl Phosphates

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the molecular structure and bonding within hexyl phosphates. These methods are highly sensitive to the presence of specific functional groups and intermolecular interactions, such as hydrogen bonding. nih.gov

The IR and Raman spectra of 2-hexyl phosphate are dominated by vibrations characteristic of its constituent functional groups. The precise frequencies of these vibrations can offer insights into the molecular environment. researchgate.net

P=O (Phosphoryl) Stretch: The P=O stretching vibration is one of the most prominent features in the IR spectrum of organophosphates. It typically appears as a very strong and sharp absorption band in the region of 1300-1250 cm⁻¹. researchgate.netresearchgate.net The exact position is sensitive to the electronic effects of the substituents on the phosphorus atom and to hydrogen bonding. In Raman spectra, this vibration is also present, though its intensity can vary.

P-O-C (Phosphorus-Oxygen-Carbon) Stretch: The P-O-C linkage gives rise to strong absorption bands in the IR spectrum. These are typically found in the 1050–950 cm⁻¹ region and are often composed of multiple bands corresponding to asymmetric and symmetric stretching modes. researchgate.netrsc.org The vibration of the P-O-(C) bond is a key identifier for the esteric nature of the compound.

O-H (Hydroxyl) Stretch: The presence of the acidic proton in this compound results in a characteristic O-H stretching band. In the absence of hydrogen bonding, this would be a sharp band above 3500 cm⁻¹. However, due to strong intermolecular hydrogen bonding in condensed phases, this vibration manifests as a very broad and intense absorption band, typically centered in the 3400-2400 cm⁻¹ range. researchgate.netdtic.mil The broadness of this band is a classic indicator of strong hydrogen bonding.

Table 2: Characteristic Vibrational Frequencies for 2-Hexyl Phosphate

| Functional Group | Vibration Type | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |

| O-H | Stretching (H-bonded) | 3400 - 2400 (very broad, strong) | 3200 - 2800 (broad) |

| C-H | Stretching (alkyl) | 2960 - 2850 (strong) | 2960 - 2850 (strong) |

| P=O | Stretching | 1300 - 1250 (very strong) | 1300 - 1250 (medium) |

| P-O-C | Asymmetric Stretch | 1050 - 990 (strong) | 1050 - 990 (medium) |

| P-O-(H) | Stretching | 1040 - 910 (strong) | 940 (strong, sharp) |

Vibrational Analysis of Phosphate Linkages and Hydrogen Bonding Interactions

The vibrational properties of the phosphate group are highly sensitive to its environment, particularly to hydrogen bonding. nih.gov The P=O bond, acting as a hydrogen bond acceptor, will exhibit a noticeable shift to lower wavenumbers (a red shift) upon forming a hydrogen bond with the hydroxyl group of a neighboring molecule. rsc.org This shift is a direct measure of the strength of the hydrogen bonding interaction.

Similarly, the O-H stretching frequency is significantly affected. The strong hydrogen bonds (P=O···H-O-P) present in neat samples of 2-hexyl phosphate cause a substantial broadening and red-shifting of the O-H band. researchgate.net The complexity of the hydrogen-bonding network can lead to the appearance of multiple sub-maxima within this broad absorption.

Raman spectroscopy provides complementary data. The symmetric stretching of the phosphate group, particularly the ν₁(PO₂) mode, often gives a sharp and intense band in the Raman spectrum, which is useful for structural characterization. researchgate.net Studies on similar phosphate systems have shown that changes in conformation around the P-O bonds can be monitored using Raman spectroscopy, providing insights into the molecular aggregation and structure in different phases. acs.org

Chromatographic Separation and Purity Assessment of Hexyl Phosphates

Chromatographic techniques are essential for the separation, identification, and purity assessment of hexyl phosphate species. Due to the polarity of the phosphate group, a choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the volatility and thermal stability of the analyte or its derivatives.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. drawellanalytical.com Organophosphorus compounds like 2-hexyl phosphate are generally non-volatile due to their high polarity and ability to form hydrogen bonds. Therefore, a derivatization step is typically required to convert the polar analyte into a more volatile and thermally stable derivative prior to GC analysis. d-nb.info Common derivatization methods include benzylation or silylation, which replaces the acidic proton of the phosphate group with a non-polar group. d-nb.inforesearchgate.net

Once derivatized, the hexyl phosphate can be analyzed using a GC system. A low-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., TG-5MS), is often suitable for separating such compounds. analysis.rscromlab-instruments.es For detection, phosphorus-specific detectors like the Flame Photometric Detector (FPD) or the Nitrogen-Phosphorus Detector (NPD) are highly selective and sensitive for organophosphorus compounds. nemi.gov Alternatively, a mass spectrometer (MS) can be used as a detector (GC-MS), providing both high sensitivity and structural information for unequivocal identification. cromlab-instruments.es GC is particularly useful for monitoring the progress of reactions, such as synthesis or degradation, by tracking the disappearance of reactants and the appearance of volatile products or byproducts. drawellanalytical.com

Table 3: Typical Gas Chromatography (GC) Parameters for Derivatized Hexyl Phosphate Analysis

| Parameter | Typical Condition | Purpose |

| Derivatization Agent | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Increases volatility and thermal stability. |

| Injection Mode | Splitless | Maximizes transfer of analyte to the column for trace analysis. |

| Column | 30 m x 0.25 mm ID, 0.25 µm film, 5% phenyl polysiloxane | Provides good separation for semi-volatile compounds. |

| Carrier Gas | Helium | Inert mobile phase. |

| Oven Program | 100°C hold 2 min, ramp 10°C/min to 300°C, hold 5 min | Separates compounds based on boiling point. |

| Detector | NPD or MS | Provides selective detection (NPD) or identification (MS). |

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Products and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is the method of choice for analyzing non-volatile, polar, and thermally labile compounds like 2-hexyl phosphate without the need for derivatization. epa.govamazonaws.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose.

Separation is typically achieved on a C18 stationary phase, which retains the analyte based on hydrophobic interactions between the hexyl chain and the column material. chromatographyonline.com A mobile phase consisting of a mixture of water (often with a buffer or pH modifier) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is used. chromatographyonline.comresearchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is generally employed to ensure the elution of compounds with varying polarities.

A significant challenge in the analysis of hexyl phosphates is the separation of structural isomers (e.g., 2-hexyl phosphate from 1-hexyl, 3-hexyl, or other isomers). The subtle differences in the structure of these isomers can lead to very similar retention times on standard C18 columns. sciex.com Achieving baseline separation may require careful optimization of the mobile phase composition, pH, and temperature, or the use of specialized stationary phases like phenyl-hexyl columns that offer different selectivity. nih.govhalocolumns.com Detection is commonly performed using a UV detector if the molecule contains a chromophore, or more universally, with a mass spectrometer (LC-MS/MS), which provides excellent sensitivity and specificity. epa.govnih.gov

Table 4: Typical High-Performance Liquid Chromatography (HPLC) Parameters for Hexyl Phosphate Isomer Separation

| Parameter | Typical Condition | Purpose |

| Column | C18 or Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm | Stationary phase for reversed-phase separation. Phenyl-Hexyl offers alternative selectivity for isomers. |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component, acid improves peak shape and ionization. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component for eluting the analyte. |

| Gradient | 5% B to 95% B over 15 minutes | Separates compounds based on polarity. |

| Flow Rate | 0.5 mL/min | Standard flow for analytical columns. |

| Detector | ESI-MS/MS | Provides sensitive and selective detection and confirmation of isomers. |

Gel Permeation Chromatography (GPC) for Oligomeric Species (if formed)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful analytical technique for separating molecules based on their hydrodynamic volume or size in solution. ukaazpublications.com This method is extensively employed for the analysis of polymers and macromolecules to determine their molecular weight distribution. ukaazpublications.comlcms.cz In the context of hexyl phosphate, GPC can be instrumental in identifying and quantifying the presence of any oligomeric species that may form under specific reaction or environmental conditions.

The fundamental principle of GPC involves the differential elution of molecules through a column packed with a porous gel. ukaazpublications.com Larger molecules, which are excluded from the pores of the gel, travel a shorter path and elute first. Conversely, smaller molecules can permeate the pores, leading to a longer retention time. ukaazpublications.com By calibrating the column with standards of known molecular weight, the molecular weight distribution of an unknown sample can be determined. lcms.cz

In the analysis of hexyl phosphate, the formation of dimers, trimers, or higher-order oligomers through intermolecular condensation reactions (esterification) would result in a mixture of species with different molecular weights. GPC provides a direct method to resolve these components. A typical GPC system for such an analysis would consist of a high-performance liquid chromatography (HPLC) pump, an injector, a series of GPC columns with appropriate pore sizes for the expected molecular weight range, and a detector, commonly a refractive index (RI) detector. nih.gov

Research Findings:

While specific GPC studies on this compound oligomerization are not extensively documented, the application of GPC for the analysis of organophosphorus compounds and other polymeric systems is well-established. scientific.netresearchgate.net For instance, GPC has been successfully used to separate organophosphorus pesticides from complex matrices and to characterize the chain length distributions in photopolymer networks. nih.govscientific.net The technique's ability to separate components based on size allows for the clear identification of a monomer peak corresponding to hexyl phosphate and any subsequent peaks corresponding to its oligomers. The area under each peak is proportional to the concentration of that species, enabling the quantification of the extent of oligomerization.

A hypothetical GPC analysis of a partially oligomerized hexyl phosphate sample might yield the following data:

| Elution Time (min) | Corresponding Species | Calculated Molecular Weight ( g/mol ) | Relative Abundance (%) |

| 15.2 | Trimer | ~482 | 5 |

| 16.5 | Dimer | ~322 | 25 |

| 18.1 | Monomer | ~162 | 70 |

This interactive table illustrates hypothetical GPC data for a sample of this compound, showing the separation of monomeric, dimeric, and trimeric species based on their elution times.

The successful application of GPC for this purpose would require careful selection of the mobile phase to ensure solubility of all species and to minimize interactions with the stationary phase. Solvents such as tetrahydrofuran (B95107) (THF) are commonly used in GPC analysis of organic molecules. acs.org

Surface Analytical Techniques for Hexyl Phosphate Thin Films

The study of thin films and self-assembled monolayers (SAMs) of organophosphorus compounds, including hexyl phosphates, on various substrates is crucial for applications ranging from corrosion inhibition to surface functionalization. k-state.eduresearchgate.net A suite of surface-sensitive analytical techniques is employed to provide detailed information about the elemental composition, chemical state, and morphology of these films.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States on Surfaces

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. phi.comspecs-group.com XPS is particularly well-suited for the analysis of thin films and surface layers, with a typical analysis depth of 5-10 nm. phi.comrsc.org

The technique works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. specs-group.com The binding energy of the photoemitted electrons is characteristic of the element and its chemical environment.

Research Findings:

In the context of hexyl phosphate films, XPS can confirm the presence of phosphorus, oxygen, and carbon on the substrate surface. High-resolution scans of the P 2p, O 1s, and C 1s regions provide insight into the chemical bonding. For instance, the binding energy of the P 2p peak can distinguish between phosphate and phosphonate (B1237965) species and can indicate the nature of the interaction with the substrate (e.g., covalent P-O-metal bond formation). k-state.eduresearchgate.net

Studies on related organophosphorus compounds adsorbed on metal oxide surfaces have shown characteristic binding energies. researchgate.net The P 2p peak for phosphate groups is typically observed in the range of 133-134 eV. researchgate.net The O 1s spectrum can often be deconvoluted into multiple components, corresponding to oxygen in the phosphate headgroup (P-O and P=O), hydroxyl groups, and the underlying substrate oxide. The C 1s spectrum can confirm the presence of the hexyl chain.

A representative table of XPS binding energies for a hexyl phosphate film on a silicon oxide surface is presented below.

| Element | Core Level | Binding Energy (eV) | Interpretation |

| Phosphorus | P 2p | ~133.5 | Indicates the presence of a phosphate group. researchgate.net |

| Oxygen | O 1s | ~531.8 | Attributed to P-O bonds. princeton.edu |

| ~533.0 | Attributed to P=O or P-OH bonds and Si-O from the substrate. | ||

| Carbon | C 1s | ~285.0 | Aliphatic carbon in the hexyl chain. |

| Silicon | Si 2p | ~103.3 | From the underlying SiO₂ substrate. |

This interactive table presents typical XPS binding energy data for a hexyl phosphate film, providing information on its elemental composition and chemical states on a surface.

By analyzing the relative intensities of these peaks, a quantitative elemental analysis of the surface can be performed. Furthermore, angle-resolved XPS (ARXPS), where the take-off angle of the photoelectrons is varied, can be used to non-destructively depth profile the thin film and determine the thickness and ordering of the molecular layer. princeton.edu

Atomic Force Microscopy (AFM) for Morphological Characterization of Formed Films

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a surface with nanoscale resolution. mdpi.comnih.gov It is an invaluable tool for characterizing the morphology, roughness, and homogeneity of thin films, including self-assembled monolayers of hexyl phosphate. nih.gov

AFM operates by scanning a sharp tip, located at the end of a flexible cantilever, across the sample surface. mdpi.com The deflections of the cantilever due to forces between the tip and the sample are monitored and used to generate a topographical map of the surface. acs.org AFM can be operated in various modes, such as contact mode or tapping mode, the latter being particularly suitable for soft organic films to minimize sample damage. mdpi.com

Research Findings:

AFM studies on self-assembled monolayers of organophosphonates on various substrates have demonstrated its utility in visualizing the film structure. nih.govlodz.pl These studies show that AFM can reveal whether the film is a complete monolayer, if it contains defects or pinholes, or if multilayer structures have formed. The root-mean-square (RMS) roughness can be calculated from the AFM images, providing a quantitative measure of the surface smoothness.

For a well-ordered hexyl phosphate monolayer, AFM would be expected to show a very smooth and uniform surface. The presence of aggregates, pits, or other irregularities would be readily apparent in the AFM topography images. nih.govacs.org By performing a scratch test and imaging the edge of the scratch, AFM can also be used to estimate the thickness of the film.

A summary of morphological parameters that can be obtained from AFM analysis of a hexyl phosphate film is provided in the table below.

| Morphological Parameter | Typical Value for a Monolayer | Significance |

| Root-Mean-Square (RMS) Roughness | < 0.5 nm | Indicates the smoothness and uniformity of the film. |

| Film Thickness | ~1-2 nm | Corresponds to the length of the hexyl phosphate molecule. |

| Surface Coverage | > 95% | Denotes the completeness of the monolayer. |

| Defect Density | Low | A low density of pinholes or aggregates indicates a high-quality film. |

This interactive table summarizes key morphological parameters of a hexyl phosphate thin film that can be determined using Atomic Force Microscopy.

The combination of XPS and AFM provides a comprehensive characterization of hexyl phosphate films, with XPS detailing the chemical nature of the surface and AFM revealing its physical structure. nih.gov

Computational and Theoretical Chemistry Approaches for Hexan 2 Ol Phosphorylation

Quantum Chemical Calculations of Hexyl Phosphate (B84403) Reaction Pathways

Quantum chemical calculations are a cornerstone in elucidating the intricate details of chemical reactions. unipd.itarxiv.org These methods, grounded in the principles of quantum mechanics, allow for the precise calculation of molecular structures, energies, and properties, offering a window into the transient and often elusive aspects of reaction pathways. unipd.it

Density Functional Theory (DFT) Studies of Transition States and Reaction Intermediates

Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool for investigating the electronic structure and reactivity of chemical systems. umn.eduresearchgate.net It offers a balance between computational cost and accuracy, making it suitable for studying complex reactions like the phosphorylation of alcohols. umn.eduacs.org

DFT calculations have been instrumental in mapping the potential energy surfaces of phosphorylation reactions. acs.orgresearchgate.netnih.gov This involves identifying and characterizing the geometries and energies of reactants, products, transition states, and any reaction intermediates. acs.org For the phosphorylation of a secondary alcohol like hexan-2-ol, DFT can elucidate the step-by-step mechanism, including the approach of the phosphorylating agent, bond formation and cleavage, and the final release of the hexyl phosphate product.

A key aspect of these studies is the determination of activation barriers, which are the energy hurdles that must be overcome for the reaction to proceed. acs.org By calculating the energy of the transition state relative to the reactants, DFT provides quantitative insights into reaction rates. For instance, studies on similar alcohol phosphorylation reactions have used DFT to compare different possible pathways and identify the most favorable one. acs.org The choice of the functional and basis set in DFT calculations is crucial for obtaining reliable results, and various functionals have been benchmarked for their performance in predicting transition state geometries and energies. acs.orgresearchgate.net

Table 1: Representative Activation Energies for Alcohol Phosphorylation Calculated by DFT

| Reacting Alcohol | Phosphorylating Agent | DFT Functional/Basis Set | Calculated Activation Energy (kcal/mol) | Reference |

| Generic Alcohol | Phosphorylating Intermediate | B3LYP/6-31G(d,p) | 27.73 | acs.org |

| Generic Alcohol | Sulfurylating Agent | B3LYP/6-31G(d,p) | 50.60 | acs.org |

| 1-hydroxy-3-methyl-3-phospholene 1-oxide | Self-reaction | B3LYP/6-31G(d,p) | 134.6 | rsc.org |

This table presents illustrative data from studies on alcohol phosphorylation, highlighting the utility of DFT in quantifying reaction barriers. The specific values are dependent on the exact system and computational methodology.

Ab Initio Methods for Energy Minimization and Electronic Structure Analysis

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theoretical rigor for studying chemical systems. ucsb.edu These methods are essential for obtaining accurate electronic structures and for performing energy minimizations to find the most stable geometries of molecules like hexyl phosphate. arxiv.org

Energy minimization is a computational process that seeks the lowest energy conformation of a molecule. For hexyl phosphate, this would involve exploring the various possible arrangements of its flexible hexyl chain and the phosphate group to identify the most stable three-dimensional structure. Ab initio calculations can precisely determine bond lengths, bond angles, and dihedral angles that correspond to this energy minimum.

Furthermore, ab initio methods are employed to analyze the electronic structure, which governs the molecule's reactivity and properties. nih.gov This includes calculating the distribution of electron density, identifying molecular orbitals, and determining atomic charges. For the phosphorylation of hexan-2-ol, these analyses can reveal how the electronic properties of the alcohol's hydroxyl group and the phosphorylating agent influence the reaction's feasibility and mechanism. While computationally more demanding than DFT, ab initio methods like Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory are often used to benchmark the accuracy of other methods and to study smaller, model systems in great detail. arxiv.org

Solvation Effects on Reaction Energetics and Product Stability in Solution

Reactions rarely occur in the gas phase; they are typically carried out in a solvent. The solvent can have a profound impact on reaction energetics and the stability of reactants, transition states, and products. nih.govnih.gov Computational models are crucial for understanding and quantifying these solvation effects on the phosphorylation of hexan-2-ol. researchgate.net

Two primary approaches are used to model solvation: explicit and implicit solvent models. Explicit solvent models treat individual solvent molecules quantum mechanically or with molecular mechanics, providing a detailed picture of solvent-solute interactions. However, this approach is computationally expensive. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. researchgate.net This method is more computationally efficient and is widely used to study the influence of the solvent on reaction profiles.

For the formation of hexyl phosphate, solvation can stabilize charged intermediates and transition states, thereby lowering the activation energy and accelerating the reaction. nih.gov The stability of the final hexyl phosphate product in solution is also influenced by its interactions with the solvent molecules. Computational studies can predict how the reaction energetics and product stability change in different solvents, from polar protic solvents like water to non-polar organic solvents. nih.govnih.gov This information is vital for optimizing reaction conditions and understanding the behavior of hexyl phosphate in various environments. For instance, the rate of phosphate ester hydrolysis has been shown to be significantly influenced by the polarity of the solvent. nih.gov

Molecular Dynamics (MD) Simulations of Hexyl Phosphate Systems

Molecular dynamics (MD) simulations offer a powerful computational microscope to observe the dynamic behavior of molecules over time. acs.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the positions and velocities of each particle, providing insights into conformational changes, intermolecular interactions, and aggregation phenomena. nih.gov

Conformational Analysis and Stereochemical Preferences of Hexyl Phosphate Molecules

The hexyl chain in hexan-2-ol and hexyl phosphate is flexible, allowing the molecule to adopt a multitude of different three-dimensional shapes or conformations. researchgate.net Conformational analysis aims to identify the most stable conformations and the energy barriers between them. rsc.org Since hexan-2-ol is a chiral molecule, the resulting hexyl phosphate will also be chiral, existing as two enantiomers. spectrumchemical.com

MD simulations are an excellent tool for exploring the conformational landscape of hexyl phosphate. nih.govresearchgate.net By simulating the molecule's motion over a sufficient length of time, a wide range of conformations can be sampled. This allows for the determination of the preferred dihedral angles along the C-C and C-O bonds of the hexyl chain and the P-O-C linkage. researchgate.net Studies on similar alkyl phosphates have shown that the relative populations of different conformers (e.g., trans versus gauche) can be influenced by the solvent environment. researchgate.net For example, a more polar solvent might stabilize a more polar conformation of the molecule. researchgate.net Understanding the conformational preferences is important as it can impact the molecule's biological activity and its interactions with other molecules.

Prediction of Spectroscopic Parameters for Hexyl Phosphates

The accurate prediction of spectroscopic parameters through computational methods is a cornerstone of modern chemical analysis, providing invaluable insights into molecular structure and bonding. For hexyl phosphates, including hexan-2-ol, phosphoric acid, these theoretical approaches allow for the elucidation of complex spectra and the validation of experimental findings. Density Functional Theory (DFT) has emerged as a particularly powerful tool in this domain, offering a balance between computational cost and accuracy for predicting Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies for Infrared (IR) and Raman spectroscopy.

Computational NMR Chemical Shift Prediction and Validation

The prediction of NMR chemical shifts using computational methods, primarily DFT, has become an essential tool for structural elucidation of organic molecules, including organophosphorus compounds. researchgate.netescholarship.org The process involves calculating the isotropic magnetic shielding constants (σ) for each nucleus in the molecule. These shielding constants are then converted to chemical shifts (δ) by referencing them against the calculated shielding constant of a standard compound, typically tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C NMR, and phosphoric acid (H₃PO₄) for ³¹P NMR. acs.orgyoutube.com